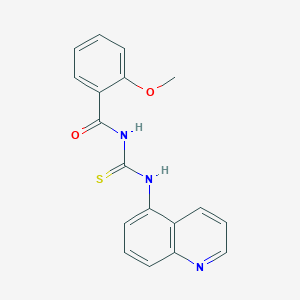
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide, also known as QNZ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. QNZ is a synthetic compound that has been developed through a series of chemical modifications to improve its efficacy and specificity.
Applications De Recherche Scientifique
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and neurological disorders. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and immune response. Inhibition of NF-κB activity by 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has also been shown to induce cell death in cancer cells and sensitize cancer cells to chemotherapy.
Mécanisme D'action
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide inhibits the activity of NF-κB by binding to the p50 subunit of the protein complex. This prevents the translocation of NF-κB to the nucleus, where it activates the expression of genes involved in inflammation and immune response. Inhibition of NF-κB activity by 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide also leads to the downregulation of anti-apoptotic genes, which promotes cell death in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to have several biochemical and physiological effects in animal models. Inhibition of NF-κB activity by 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has also been shown to induce cell death in cancer cells and sensitize cancer cells to chemotherapy. In addition, 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has also been shown to have high specificity for the p50 subunit of NF-κB, which reduces the risk of off-target effects. However, 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide also has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide. One area of research is the development of more potent and selective inhibitors of NF-κB activity. Another area of research is the investigation of the potential therapeutic applications of 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide in other diseases, such as cardiovascular disease and metabolic disorders. In addition, the development of new drug delivery systems for 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide could improve its solubility and effectiveness in vivo.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide involves several chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-methoxybenzoic acid, which is converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with quinoline-5-amine to form the amide intermediate. The amide intermediate is then reacted with thiourea to form the final product, 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide. The synthesis of 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been optimized to improve its yield and purity, which is important for its use in scientific research.
Propriétés
Nom du produit |
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide |
|---|---|
Formule moléculaire |
C18H15N3O2S |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C18H15N3O2S/c1-23-16-10-3-2-6-13(16)17(22)21-18(24)20-15-9-4-8-14-12(15)7-5-11-19-14/h2-11H,1H3,(H2,20,21,22,24) |
Clé InChI |
QUWAHIYNYXTQBE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3 |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278184.png)
![N-[3-({(2E)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]prop-2-enoyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B278188.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B278190.png)






![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B278199.png)
![2-(4-methoxyphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278201.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,6-dimethoxybenzamide](/img/structure/B278208.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B278210.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B278212.png)